molecular formula C₂₃H₂₇NO₆ B1140410 Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside CAS No. 116696-66-3

Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside

Cat. No.: B1140410
CAS No.: 116696-66-3
M. Wt: 413.46
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Description

Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside: is a complex carbohydrate derivative that has garnered significant interest in the fields of glycobiology and medicinal chemistry. This compound is known for its role as a building block in the synthesis of various glycosidic drugs and biochemical reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside typically involves the protection of hydroxyl groups, followed by selective acylation and benzylationThe final step involves the methylation of the 3-hydroxyl group .

Industrial Production Methods: Industrial production of this compound is generally carried out in batch reactors under controlled conditions. The reaction conditions include maintaining a temperature range of 50-70°C and using solvents such as pyridine or dimethylformamide. The purity of the final product is ensured through recrystallization and high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene and acetamido groups.

    Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison:

Conclusion

Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in the synthesis of glycosidic drugs and biochemical reagents, as well as in the study of carbohydrate-protein interactions.

Biological Activity

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside (commonly referred to as BzAcGlc) is a synthetic oligosaccharide that has garnered attention for its potential biological activities. This compound is characterized by its complex carbohydrate structure, which plays a crucial role in various biochemical interactions and applications.

  • Molecular Formula : C22H25NO6
  • Molecular Weight : 399.44 g/mol
  • CAS Number : 116696-66-3
  • IUPAC Name : N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

Biological Activity Overview

BzAcGlc exhibits several biological activities that are relevant in medicinal chemistry and biochemistry. Notably, it has been studied for its role as a glycosyl donor in glycosylation reactions, which are essential for the synthesis of complex carbohydrates and glycoconjugates.

Glycosylation Reactions

BzAcGlc functions effectively as a glycosyl donor due to its ability to participate in glycosylation reactions with high stereoselectivity. Research indicates that the presence of the benzylidene group enhances the reactivity of the compound, allowing for selective formation of glycosidic bonds. This selectivity is crucial in the synthesis of oligosaccharides that can mimic natural glycans involved in biological processes.

Case Studies and Research Findings

  • Glycosylation Selectivity :
    • A study demonstrated that BzAcGlc can be used to synthesize various glycoconjugates with controlled stereochemistry. The results indicated that the compound favors β-selectivity in certain conditions, which is beneficial for producing specific glycosidic linkages .
  • Biological Implications :
    • Further investigations have shown that derivatives of BzAcGlc exhibit anti-inflammatory properties by modulating immune responses. These findings suggest potential therapeutic applications in treating inflammatory diseases .
  • Synthetic Applications :
    • BzAcGlc has been employed as an intermediate in the synthesis of more complex carbohydrate structures. Its utility in synthetic organic chemistry highlights its importance in developing new drugs and therapeutic agents .

Data Table: Comparison of Biological Activities

Activity TypeDescriptionReference
GlycosylationActs as an effective glycosyl donor with β-selectivity
Anti-inflammatoryModulates immune responses
Synthetic IntermediateUsed in the synthesis of complex carbohydrates

Properties

IUPAC Name

N-[(4aR,6S,7R,8R,8aS)-8-methoxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO6/c1-15(25)24-19-21(26-2)20-18(14-28-22(30-20)17-11-7-4-8-12-17)29-23(19)27-13-16-9-5-3-6-10-16/h3-12,18-23H,13-14H2,1-2H3,(H,24,25)/t18-,19-,20-,21-,22?,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWUPDKLMGPJJS-UWPRFDSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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